molecular formula C20H22BrNO2 B2520366 (2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-N-(butan-2-yl)prop-2-enamide CAS No. 477889-05-7

(2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-N-(butan-2-yl)prop-2-enamide

Cat. No.: B2520366
CAS No.: 477889-05-7
M. Wt: 388.305
InChI Key: HXERARAIXDPHBE-MDWZMJQESA-N
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Description

(2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-N-(butan-2-yl)prop-2-enamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-N-(butan-2-yl)prop-2-enamide typically involves a multi-step process. The initial step often includes the bromination of a phenyl ring, followed by the introduction of a methoxy group. The final step involves the formation of the prop-2-enamide moiety through a condensation reaction with butan-2-ylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-N-(butan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

(2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-N-(butan-2-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-N-(butan-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: Known for its antimicrobial properties.

    Domiphen bromide: Used as a disinfectant and antiseptic.

Uniqueness

(2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-N-(butan-2-yl)prop-2-enamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties

Properties

IUPAC Name

(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-butan-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNO2/c1-3-15(2)22-20(23)13-8-16-6-11-19(12-7-16)24-14-17-4-9-18(21)10-5-17/h4-13,15H,3,14H2,1-2H3,(H,22,23)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXERARAIXDPHBE-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C=CC1=CC=C(C=C1)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)NC(=O)/C=C/C1=CC=C(C=C1)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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